molecular formula C20H15NO2S B12918668 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- CAS No. 114650-12-3

1H-Indole, 2-phenyl-1-(phenylsulfonyl)-

Cat. No.: B12918668
CAS No.: 114650-12-3
M. Wt: 333.4 g/mol
InChI Key: RPWWRRBIEXNMGX-UHFFFAOYSA-N
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Description

1H-Indole, 2-phenyl-1-(phenylsulfonyl)- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- typically involves the reaction of indole with phenylsulfonyl chloride under basic conditions. The process can be carried out using various bases such as sodium hydroxide or potassium carbonate in solvents like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce corresponding sulfoxides.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents can be used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1H-Indole, 2-phenyl-1-(phenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group enhances its binding affinity to various receptors and enzymes, leading to modulation of their activity. This can result in inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation through inhibition of specific signaling pathways.

Comparison with Similar Compounds

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
  • 1-(Phenylsulfonyl)-2-indolylboronic acid
  • 1-(Phenylsulfonyl)-1H-indole-3-sulfonyl chloride

Comparison: 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.

Properties

CAS No.

114650-12-3

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-phenylindole

InChI

InChI=1S/C20H15NO2S/c22-24(23,18-12-5-2-6-13-18)21-19-14-8-7-11-17(19)15-20(21)16-9-3-1-4-10-16/h1-15H

InChI Key

RPWWRRBIEXNMGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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